molecular formula C10H11NO5 B8422701 Ethyl 2-hydroxy-5-methyl-3-nitrobenzoate

Ethyl 2-hydroxy-5-methyl-3-nitrobenzoate

Cat. No.: B8422701
M. Wt: 225.20 g/mol
InChI Key: LFPHQGWUFWTZOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-hydroxy-5-methyl-3-nitrobenzoate (C₁₀H₁₁NO₅) is a substituted benzoate ester characterized by a hydroxyl (-OH) group at position 2, a methyl (-CH₃) group at position 5, and a nitro (-NO₂) group at position 3 on the aromatic ring. The ethyl ester moiety at the carboxyl group enhances its lipophilicity, making it suitable for applications in organic synthesis and pharmaceutical intermediates.

Properties

Molecular Formula

C10H11NO5

Molecular Weight

225.20 g/mol

IUPAC Name

ethyl 2-hydroxy-5-methyl-3-nitrobenzoate

InChI

InChI=1S/C10H11NO5/c1-3-16-10(13)7-4-6(2)5-8(9(7)12)11(14)15/h4-5,12H,3H2,1-2H3

InChI Key

LFPHQGWUFWTZOK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=CC(=C1)C)[N+](=O)[O-])O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Functional Group Variations

(a) Ethyl 5-chloro-2-hydroxy-3-nitrobenzoate (C₉H₈ClNO₅)
  • Key Differences : Replaces the methyl group at position 5 with chlorine (Cl).
  • Impact: The electron-withdrawing Cl substituent increases acidity of the hydroxyl group compared to the methyl analog. Higher melting point and reduced solubility in nonpolar solvents due to stronger intermolecular interactions (e.g., hydrogen bonding and dipole-dipole forces) .
  • Hazards : Classified with hazard statements H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
(b) Methyl 2-hydroxy-5-methyl-3-nitrobenzoate (C₁₀H₁₁NO₅)
  • Key Differences : Ethyl ester replaced by a methyl ester.
  • Impact: Reduced molecular weight (212.2 g/mol vs. 225.2 g/mol for the ethyl derivative).
(c) Ethyl 2-hydroxy-5-nitronicotinate (C₈H₈N₂O₅)
  • Key Differences : Benzene ring replaced by a pyridine (nicotinate) ring.
  • Impact :
    • The nitrogen in the pyridine ring introduces basicity and alters hydrogen-bonding patterns.
    • Increased thermal stability due to aromatic nitrogen’s electron-withdrawing effects .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility (Polar Solvents) Hazard Classifications
This compound C₁₀H₁₁NO₅ 225.2 Not reported Moderate (ethanol, DMSO) Not available
Ethyl 5-chloro-2-hydroxy-3-nitrobenzoate C₉H₈ClNO₅ 245.6 Not reported Low (water), Moderate (DMSO) H315, H319, H335
Ethyl 2-hydroxy-5-nitronicotinate C₈H₈N₂O₅ 212.2 Not reported High (DMF, ethanol) No data available
Mthis compound C₁₀H₁₁NO₅ 225.2 Not reported Moderate (methanol) Not available

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.